molecular formula C16H15N3O2 B7743308 (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide

Cat. No.: B7743308
M. Wt: 281.31 g/mol
InChI Key: FKANETXAPLJZFI-RAXLEYEMSA-N
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Description

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide is an organic compound that belongs to the class of enamides. It features a cyano group, a furan ring, and a methylaniline moiety, making it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between a cyanoacetylene and an appropriate amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction. This involves reacting a furan-2-ylmethyl halide with the previously formed enamide backbone.

    Addition of the Methylaniline Moiety: The final step involves the addition of the methylaniline group through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The furan ring and the methylaniline moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the furan ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methylaniline moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-chloroanilino)prop-2-enamide: Similar structure but with a chloro group instead of a methyl group.

    (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-fluoroanilino)prop-2-enamide: Similar structure but with a fluoro group instead of a methyl group.

    (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-bromoanilino)prop-2-enamide: Similar structure but with a bromo group instead of a methyl group.

Uniqueness

The uniqueness of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylaniline moiety, in particular, may enhance its bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-4-6-14(7-5-12)18-10-13(9-17)16(20)19-11-15-3-2-8-21-15/h2-8,10,18H,11H2,1H3,(H,19,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKANETXAPLJZFI-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C#N)\C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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